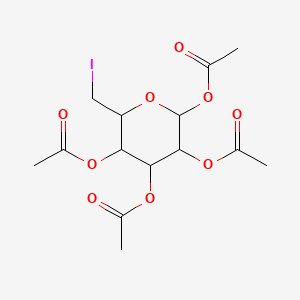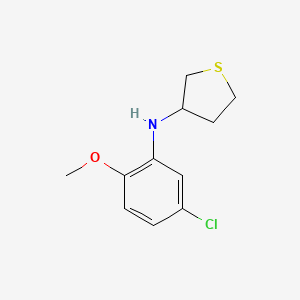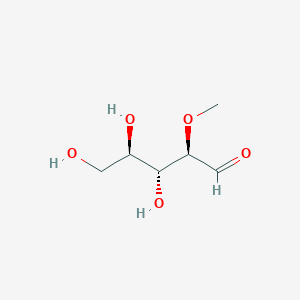
2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate is a complex organic compound with the molecular formula C13H17IO9. It is characterized by the presence of multiple acetyloxy groups and an iodomethyl group attached to a tetrahydro-2H-pyran ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.
Introduction of Acetyloxy Groups: The hydroxyl groups on the tetrahydro-2H-pyran ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Depending on the nucleophile, products like azido derivatives or thiol-substituted compounds can be formed.
Hydrolysis: The major products are the corresponding hydroxyl derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound can be obtained.
Aplicaciones Científicas De Investigación
2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Tri(acetyloxy)tetrahydro-2H-pyran-4-yl acetate: Lacks the iodomethyl group, making it less reactive in substitution reactions.
2,3,5-Tri(acetyloxy)-6-(bromomethyl)tetrahydro-2H-pyran-4-yl acetate: Similar structure but with a bromomethyl group instead of an iodomethyl group, leading to different reactivity.
2,3,5-Tri(acetyloxy)-6-(chloromethyl)tetrahydro-2H-pyran-4-yl acetate: Contains a chloromethyl group, which is less reactive than the iodomethyl group.
Uniqueness
The presence of the iodomethyl group in 2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate makes it particularly reactive in nucleophilic substitution reactions, providing a versatile platform for the synthesis of various derivatives.
Propiedades
Número CAS |
7468-48-6 |
|---|---|
Fórmula molecular |
C14H19IO9 |
Peso molecular |
458.20 g/mol |
Nombre IUPAC |
[4,5,6-triacetyloxy-2-(iodomethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3 |
Clave InChI |
QSYWOQIXQODCDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)



![8-Methylbicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B12101659.png)




![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12101699.png)
